Suregadolide B
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Overview
Description
Suregadolide B is a natural product found in Suregada multiflora with data available.
Scientific Research Applications
Novel Structural Identification
Suregadolide B was identified as a novel diterpene lactone isolated from Suregada multiflora bark. This compound exhibits a unique skeleton featuring a cyclopropane ring bridging C-3 and C-4 of the abietane skeleton. Its structure was elucidated through spectroscopic studies (Jahan et al., 2002).
Potential in Antitumor Activities
In a pharmacoinformatics-based study, suregadolide A and suremulol A, closely related to this compound, were identified as potential antagonists of the adenosine 2A receptor, suggesting their possible utility in overcoming immune system inhibition and controlling tumor progression (Rafii et al., 2021).
Methodological Impact in Science Research
The broader impact of research methodologies used in the study of compounds like this compound is seen in works like "Undergraduate research experiences support science career decisions and active learning," which discusses how such research experiences benefit science undergraduates in their educational journey and career decisions (Lopatto, 2007).
Broader Context in Drug Discovery and Pharmacogenetics
The research into compounds such as this compound falls within the broader spectrum of drug discovery and pharmacogenetics. These fields explore the genetic basis of disease and treatment efficacy, thereby increasing therapeutic options and influencing drug development strategies (Drews, 2000).
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1R,4R,5S,7R,10R,11S,13R,18S)-5,10,16-trimethyl-14,19-dioxahexacyclo[9.8.0.01,18.04,10.05,7.013,17]nonadec-16-en-15-one |
InChI |
InChI=1S/C20H26O3/c1-10-15-12(22-17(10)21)8-14-18(2)6-4-11-9-19(11,3)13(18)5-7-20(14)16(15)23-20/h11-14,16H,4-9H2,1-3H3/t11-,12-,13+,14+,16+,18-,19+,20-/m1/s1 |
InChI Key |
XLQPKIPZCCDQMM-GRLXCJONSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H]5C[C@@]5([C@H]4CC[C@]36[C@H]2O6)C)C)OC1=O |
Canonical SMILES |
CC1=C2C(CC3C4(CCC5CC5(C4CCC36C2O6)C)C)OC1=O |
Synonyms |
suregadolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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